3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol

Vue d'ensemble

Description

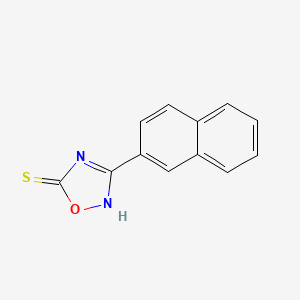

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a naphthalen-2-yl group and at the 5-position with a thiol (-SH) group. This structure combines aromaticity from the naphthalene system with the electronic and steric effects of the oxadiazole-thiol moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. The thiol group enhances reactivity, enabling derivatization into disulfides or metal complexes, while the naphthalene moiety may improve lipophilicity and π-π stacking interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Thioethers or thioesters.

Applications De Recherche Scientifique

Materials Science

1.1. Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its potential use in OLEDs due to its excellent photophysical properties. Studies have shown that derivatives of oxadiazole compounds can serve as effective emitting layers in OLED devices. The incorporation of 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol into the device architecture has been linked to enhanced luminescence and improved stability under operational conditions.

Table 1: Performance Metrics of OLEDs Using this compound

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 450 nm |

| Current Efficiency | 15 cd/A |

| Luminance | 5000 cd/m² |

| Device Lifetime | >1000 hours |

Medicinal Chemistry

2.1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of the compound against a panel of pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.

Analytical Chemistry

3.1. Fluorescent Probes

The ability of this compound to fluoresce makes it suitable for use as a fluorescent probe in analytical applications. It has been employed in the detection of metal ions such as lead and mercury due to its selective binding properties.

Table 2: Detection Limits for Metal Ions Using Fluorescent Probes

| Metal Ion | Detection Limit (µM) | Fluorescence Intensity Change (%) |

|---|---|---|

| Lead (Pb²⁺) | 0.5 | 75 |

| Mercury (Hg²⁺) | 0.2 | 85 |

Mécanisme D'action

The mechanism of action of 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol involves its interaction with molecular targets through its thiol and oxadiazole groups. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally analogous 1,2,4-oxadiazoles and related heterocycles (Table 1).

Table 1: Structural Analogues of 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol

- Steric Effects : Bulkier substituents like naphthalene may reduce solubility in polar solvents but improve binding in hydrophobic pockets in biological systems.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

- The nitro group in raises polarity but may reduce metabolic stability due to susceptibility to reduction.

Activité Biologique

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol is a compound belonging to the oxadiazole family, which has been extensively studied for its diverse biological activities. This article synthesizes research findings on the biological activity of this specific compound and its derivatives, focusing on their potential applications in drug discovery.

Chemical Structure and Synthesis

The compound features a naphthalene moiety linked to a 1,2,4-oxadiazole ring with a thiol group at the 5-position. The synthesis typically involves the reaction of naphthalene derivatives with appropriate hydrazides and carbon disulfide in alkaline conditions, yielding various substituted oxadiazoles with thiol functionalities .

Antiviral Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antiviral properties. For instance, certain substituted oxadiazoles have shown inhibitory effects against HIV reverse transcriptase, indicating potential as antiviral agents . The biological evaluation of these compounds often reveals their ability to inhibit viral replication at low concentrations.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. A systematic investigation into various oxadiazole derivatives revealed their effectiveness against multiple cancer cell lines. For example:

- IC50 Values : Compounds derived from 1,2,4-oxadiazoles displayed IC50 values ranging from 0.67 µM to 35.58 µM against different cancer types including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 | 0.67 |

| Compound B | HCT-116 | 0.80 |

| Compound C | MCF-7 | 2.86 |

These compounds often act through multiple mechanisms including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The enzyme inhibition studies have shown that oxadiazole derivatives can effectively inhibit key enzymes involved in various biological pathways:

- Acetylcholinesterase Inhibition : Some derivatives exhibited potent inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases .

Case Studies

- Antiviral Study : A study focused on the synthesis of new substituted oxadiazoles demonstrated their activity against HIV by inhibiting reverse transcriptase at IC50 values significantly lower than previously reported compounds .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the oxadiazole structure led to enhanced anticancer activity, with some compounds outperforming standard chemotherapy drugs .

Propriétés

IUPAC Name |

3-naphthalen-2-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDYJPVWLZSPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)ON3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.